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Introduction to Allitinib

Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor

receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a

key acrylamide group that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and

Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and

distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in

China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models,

particularly in ErbB2-dependent cancer models [1] [2].

Analytical Methods for Quantification

LC-MS/MS Bioanalytical Method

A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two

major metabolites (M6 and M10) in human plasma [1].

Sample Volume: 100 μL of human plasma
Sample Preparation: Protein precipitation
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Chromatography:
Column: Zorbax Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm)
Mobile Phase: A) 2 mM ammonium acetate in water; B) 2 mM ammonium acetate in methanol

Gradient: Elution from 10% B to 90% B over 5 minutes
Flow Rate: 0.8 mL/min

Total Run Time: 5 minutes
Mass Spectrometry: API 5000 triple quadrupole mass spectrometer with ESI source in positive ion

mode
Lower Limits of Quantification (LLOQ):

Allitinib: 0.300 ng/mL
M6 (amide hydrolysis metabolite): 0.030 ng/mL
M10 (dihydrodiol metabolite): 0.075 ng/mL [1]

This method demonstrates high sensitivity and selectivity, successfully applied to characterize the

pharmacokinetic profile of Allitinib and its metabolites in clinical studies.

Pharmacokinetic Properties of Allitinib

Basic Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical

studies:

Parameter Value Context

Time to Maximum Concentration
(T~max~)

1.8 - 3.0 hours Oral administration in humans

[1] [2]

Half-Life (t~1/2~) ~4 hours (3.4 - 4.4 hours

in rats)

Mean elimination half-life [1] [2]

Oral Bioavailability 5.7% (rat data) Extensive first-pass metabolism

[2]

Steady-State Exposure (M6) 11% of parent drug Relative to Allitinib exposure [3]
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Parameter Value Context

Steady-State Exposure (M10) 70% of parent drug Relative to Allitinib exposure [3]

Allitinib exhibits significant inter-patient variability following oral administration, suggesting potential

need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor

solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].

Metabolism and Biotransformation

Metabolic Pathways and Enzymology

Allitinib undergoes extensive metabolism, with sixteen metabolites identified in clinical studies. The

electrophilic α,β-unsaturated carbonyl group serves as the primary site of biotransformation [3].

Table 2: Major Metabolic Pathways of Allitinib

Pathway Key Metabolite(s) Enzymes Involved Structural Change

Amide Hydrolysis M6 (Major circulating
metabolite)

Non-CYP mediated Cleavage of acrylamide
side chain

Dihydrodiol
Formation

M10 (Major circulating
metabolite)

CYP450s + Epoxide
Hydrolase

Addition of two hydroxyl
groups

O-dealkylation M1, M2, M5 Primarily CYP3A4/5,
CYP1A2

Cleavage of benzyloxy
group

Glutathione
Conjugation

M14, M16 (Thiol
conjugates)

Glutathione-S-
Transferase (GST)

Covalent addition of
glutathione

Hydroxylation Multiple minor
metabolites

Various CYP450
enzymes

Addition of hydroxyl
groups
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Table 3: Enzyme Systems in Allitinib Metabolism

Enzyme System Specific Isoforms Role in Allitinib Metabolism

Cytochrome P450
(CYP)

CYP3A4/5, CYP1A2 (Primary);

CYP2C8, CYP2D6 (Minor)

O-dealkylation, hydroxylation, epoxidation

leading to dihydrodiol formation

Epoxide Hydrolase
(EH)

Microsomal Epoxide Hydrolase Hydrolysis of reactive epoxide intermediates

to form dihydrodiol metabolites (e.g., M10)

Glutathione-S-
Transferase (GST)

Multiple GST isoforms Direct conjugation with the acrylamide

group, independent of CYP450

The formation of M10 occurs through a two-step process: initial CYP-mediated oxidation to form a reactive

epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The glutathione conjugates

(M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct

conjugation rather than P450-mediated bioactivation [3] [2].

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:

Allitinib
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> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.

Clinical Implications and Clinical Development
Considerations

The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its

clinical development and therapeutic use:

Pharmacologically Active Metabolites: Metabolites M6 and M10 demonstrate significant

pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state

exposures approximately 70% of the parent drug, necessitating consideration in dose-response

relationships [3] [2].

Interpatient Variability: Significant variability in Allitinib exposure was observed between patients,

potentially influenced by individual differences in metabolic enzyme expression and activity.

Therapeutic drug monitoring may be beneficial in clinical practice [1].

Drug Interaction Potential: As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and

CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these

pathways. Concomitant medications should be carefully evaluated [3] [2].

Reactive Metabolite Formation: The detection of glutathione conjugates and dihydrodiol metabolites

indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily

via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants

continued safety monitoring in clinical development [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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